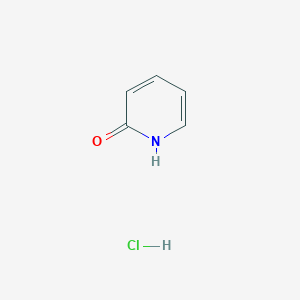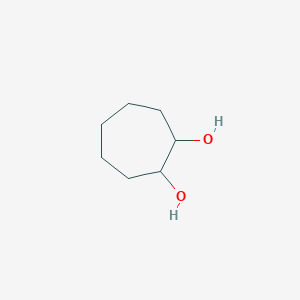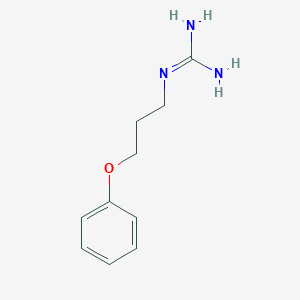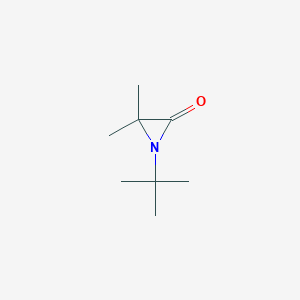
Praseodymium sulfide
Descripción general
Descripción
Praseodymium sulfide, also known as this compound, is a useful research compound. Its molecular formula is Pr2S3 and its molecular weight is 378 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Praseodymium sulfide (Pr2S3) is an inorganic compound . It is primarily targeted for its potential applications in the field of materials science and nanotechnology . .
Mode of Action
The mode of action of Pr2S3 is largely dependent on its physical and chemical properties. Pr2S3 can be obtained by reacting praseodymium(III) oxide and hydrogen sulfide at 1320 °C . It can also be obtained by directly reacting sulfur with metallic praseodymium . The interaction of Pr2S3 with its targets would depend on the specific application and the environmental conditions.
Biochemical Pathways
Sulfides of lanthanum, gadolinium, praseodymium, and dysprosium have been studied for their thermophysical properties . These studies suggest that the properties of these sulfides depend on the concentration of current carriers, cation vacancies, and mobility .
Pharmacokinetics
A study on the toxicokinetics of praseodymium and cerium administered as chloride salts in rats suggests that dose and co-exposure with other rare earth elements can impact the toxicokinetics of praseodymium .
Result of Action
Pr2S3 nanoparticles have been synthesized and found to be useful in selective photodegradation of certain dyes and for near-infrared deep-tissue imaging . They emit near-infrared fluorescence when excited by the 785 nm light .
Action Environment
The action, efficacy, and stability of Pr2S3 can be influenced by various environmental factors. For instance, the synthesis of Pr2S3 involves high-temperature reactions . Furthermore, the properties and applications of Pr2S3 nanoparticles can be influenced by the specific environmental conditions of their use .
Propiedades
IUPAC Name |
praseodymium(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Pr.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXGXCBXGJZHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2S3 | |
| Record name | Praseodymium(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60923362 | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple-brown powder; [MSDSonline] | |
| Record name | Praseodymium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9167 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12038-13-0 | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012038130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium sulfide (Pr2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium sulfide (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60923362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipraseodymium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential applications of Praseodymium sulfide nanoparticles in biomedicine?
A1: this compound (Pr2S3) nanoparticles demonstrate promising potential for dual applications in biomedicine:
- Dye-photodegradation: Pr2S3 nanoparticles exhibit selective photodegradation of specific dyes like fluorescein sodium salt. This property could be utilized in applications requiring controlled dye degradation, potentially including photodynamic therapy or environmental remediation. []
- Near-infrared deep-tissue imaging: Pr2S3 nanoparticles emit near-infrared fluorescence (800–1100 nm) when excited by 785 nm light, enabling deep tissue imaging with high contrast. This characteristic makes them suitable for in vivo imaging applications. []
Q2: How are this compound nanoparticles synthesized?
A2: One method for synthesizing Pr2S3 nanoparticles is through the thermal decomposition of a precursor complex, Pr[(C5H8NS2)3(C12H8N2)], under a nitrogen atmosphere. This process yields Pr2S3 nanoparticles with a cubic crystal structure and a diameter within 40 nm. []
Q3: What is known about the thermodynamic properties of this compound?
A3: Research using the mixing method has provided insights into the enthalpy of Praseodymium sulfides (PrSx) across a wide temperature range (400-2200 K). The studies revealed a decrease in enthalpy and heat capacity from PrS to PrS2, attributed to the increasing covalence of the sulfide bonds with a higher sulfur-to-praseodymium ratio. This information is crucial for understanding the thermal stability and behavior of these compounds in various applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


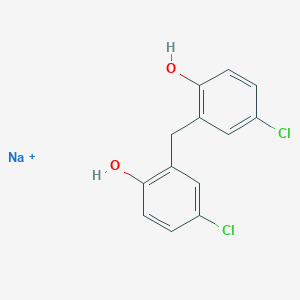
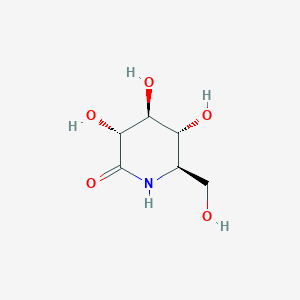
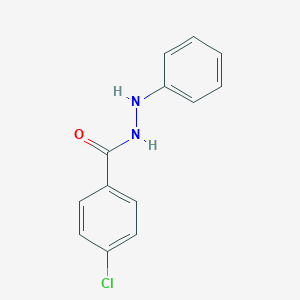
![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)




![[3-(methoxycarbonylamino)phenyl] N-tert-butylcarbamate](/img/structure/B84170.png)
